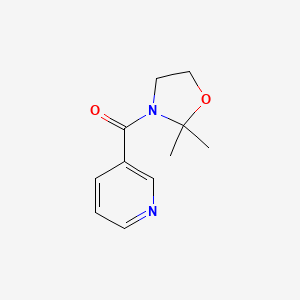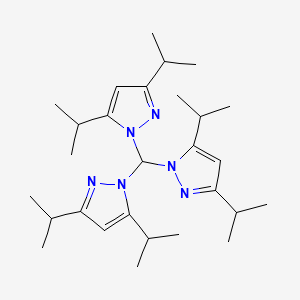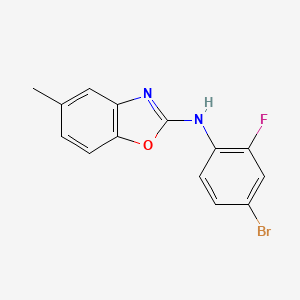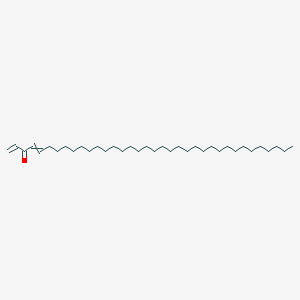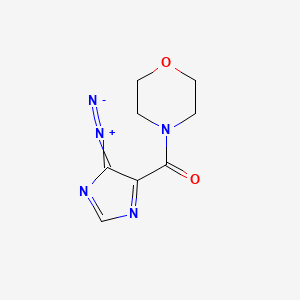
Benzene, 1,1'-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- is a complex organic compound with a unique structure that includes two benzene rings connected by a central ethane chain substituted with butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of benzene derivatives with appropriate alkylating agents under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the alkylation process. The specific reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- exerts its effects depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: A similar compound with a simpler structure, lacking the butyl groups.
Butane, 2,3-diphenyl-: Another related compound with a different substitution pattern on the central ethane chain.
2,3-Diphenylbutane: A stereoisomer with distinct physical and chemical properties.
Uniqueness
Benzene, 1,1’-(1,2-dibutyl-1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
824400-81-9 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(5,6-dimethyl-6-phenyldecan-5-yl)benzene |
InChI |
InChI=1S/C24H34/c1-5-7-19-23(3,21-15-11-9-12-16-21)24(4,20-8-6-2)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
Clé InChI |
YLMQLADQIJLLDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C1=CC=CC=C1)C(C)(CCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
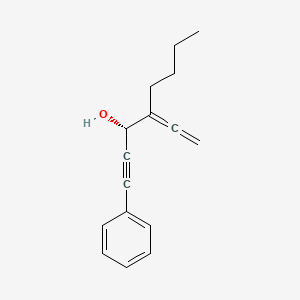
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
